4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid

Descripción general

Descripción

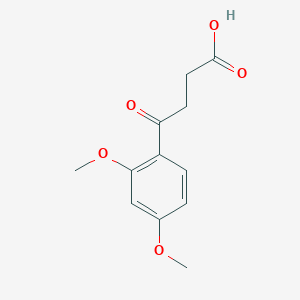

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is an organic compound with the molecular formula C12H14O5 It is characterized by the presence of a 2,4-dimethoxyphenyl group attached to a 4-oxobutanoic acid moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by acid hydrolysis to yield the desired product . The reaction conditions typically include:

Reagents: 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, base (e.g., sodium ethoxide)

Solvent: Ethanol

Temperature: Reflux conditions

Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halides (e.g., bromine) in the presence of a catalyst.

Major Products

Oxidation: Formation of this compound derivatives.

Reduction: Formation of 4-(2,4-dimethoxyphenyl)-4-hydroxybutanoic acid.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Anticancer Properties :

- Anti-inflammatory Effects :

- Antioxidant Activity :

Pharmacological Insights

- Mechanism of Action : The pharmacological effects of this compound are believed to be mediated through its interaction with specific molecular targets involved in cell signaling pathways related to cancer and inflammation .

Case Study 1: Anticancer Activity

- Objective : To evaluate the anticancer efficacy of this compound against breast cancer cells.

- Methodology : In vitro assays were conducted using MCF-7 breast cancer cell lines. The compound was administered at varying concentrations.

- Findings : Significant inhibition of cell proliferation was observed at concentrations above 10 µM, with a notable increase in apoptosis markers detected through flow cytometry analysis.

Case Study 2: Anti-inflammatory Effects

- Objective : To assess the anti-inflammatory potential of the compound in a rat model of arthritis.

- Methodology : Rats were treated with 50 mg/kg of the compound daily for two weeks.

- Findings : A marked reduction in paw swelling and serum levels of pro-inflammatory cytokines (TNF-alpha and IL-6) was reported, indicating a strong anti-inflammatory effect.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Anticancer | Inhibits tumor growth and induces apoptosis | Effective against MCF-7 cells |

| Anti-inflammatory | Reduces inflammation in animal models | Decreased cytokine levels |

| Antioxidant | Protects against oxidative stress | Exhibits significant antioxidant activity |

Mecanismo De Acción

The mechanism of action of 4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Molecular Targets: Enzymes, receptors, and other proteins involved in biological processes.

Pathways: Modulation of signaling pathways, such as oxidative stress response and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 2,4-Dimethoxyphenylacetic acid

- 3-(2,4-Dimethoxyphenyl)propanoic acid

- N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives

Uniqueness

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity compared to similar compounds .

Actividad Biológica

4-(2,4-Dimethoxyphenyl)-4-oxobutanoic acid, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on various studies.

Chemical Structure and Synthesis

The chemical structure of this compound features a 4-oxobutanoic acid backbone substituted with a dimethoxyphenyl group. The synthesis typically involves multi-step organic reactions, including condensation and acylation processes, to ensure high purity and yield.

Biological Activity Overview

Research indicates that this compound exhibits multiple biological activities, including:

- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.

- Enzyme Inhibition : Notably inhibits tyrosinase, an enzyme involved in melanin production, which is significant for skin-related applications.

- Anticancer Properties : Exhibits cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Tyrosinase Inhibition : The compound's structure allows it to bind effectively to the active site of tyrosinase, leading to reduced melanin synthesis. Studies report IC50 values ranging from 122.8 to 244.1 μM for related compounds .

- Protein Kinase Inhibition : Similar derivatives have shown promising results as inhibitors of protein kinases essential for cell division and survival in pathogens like Mycobacterium tuberculosis .

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of various 4-oxobutanoate derivatives on mushroom tyrosinase. The results indicated that while all derivatives showed lower activity compared to kojic acid (IC50 = 21.8 μM), the tested compounds exhibited moderate inhibitory effects with IC50 values ranging from 102.3 to 244.1 μM .

Case Study 2: Antimicrobial Activity

In a screening of antimicrobial properties, this compound demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) falling within the range of effective clinical antibiotics.

Data Tables

Propiedades

IUPAC Name |

4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O5/c1-16-8-3-4-9(11(7-8)17-2)10(13)5-6-12(14)15/h3-4,7H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRTGCJCRCNCNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)CCC(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10285609 | |

| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-06-2 | |

| Record name | 14617-06-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42472 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(2,4-dimethoxyphenyl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10285609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.